molecular formula C17H22N2O3S B2937589 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 946373-34-8

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2937589
CAS No.: 946373-34-8
M. Wt: 334.43
InChI Key: ITQBIOKNEWOPNX-UHFFFAOYSA-N
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Description

“N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide” is a synthetic organic compound that features a benzamide core substituted with dimethoxy groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide” typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,5-dimethoxybenzoic acid, is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amidation Reaction: The acid chloride is then reacted with N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)amine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dimethoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a drug candidate due to its structural features that may interact with biological targets.

Medicine

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide” would depend on its specific application. In a pharmacological context, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide
  • N-(2-(methylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide

Uniqueness

The presence of the thiophene ring and the specific substitution pattern on the benzamide core may confer unique properties to “N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide” compared to its analogs. These properties could include differences in reactivity, biological activity, and physical properties.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-19(2)16(12-5-6-23-11-12)10-18-17(20)13-7-14(21-3)9-15(8-13)22-4/h5-9,11,16H,10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQBIOKNEWOPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC(=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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